![molecular formula C28H31N3O9 B12295202 N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)
N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[117102,1104,9015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales y sistemas cíclicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida implica múltiples pasos, incluyendo la formación de la estructura pentacíclica principal y la posterior funcionalización de la molécula. Las condiciones de reacción generalmente requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para asegurar que se obtenga el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las reacciones generalmente requieren solventes específicos y condiciones de temperatura para proceder de manera eficiente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir ácidos carboxílicos, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como un compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías exactas involucradas dependen del contexto específico y la aplicación del compuesto.
Comparación Con Compuestos Similares
N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida se puede comparar con otros compuestos similares que tienen estructuras cíclicas complejas y múltiples grupos funcionales. Algunos compuestos similares incluyen:
- N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida
- N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida
Estos compuestos comparten características estructurales similares, pero pueden diferir en sus grupos funcionales específicos y actividades biológicas, destacando la singularidad de N-[(12-hidroxi-7,18-dimetoxi-6,17,21-trimetil-5,8,16,19-tetraoxo-11,21-diazapentaciclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-il)metil]-2-oxopropanamida.
Propiedades
Fórmula molecular |
C28H31N3O9 |
|---|---|
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O9/c1-10-21(33)13-7-15-20-19-14(22(34)11(2)26(40-6)24(19)36)8-16(30(20)4)28(38)31(15)17(9-29-27(37)12(3)32)18(13)23(35)25(10)39-5/h15-17,20,28,38H,7-9H2,1-6H3,(H,29,37) |
Clave InChI |
FKBKETJRCKZDAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


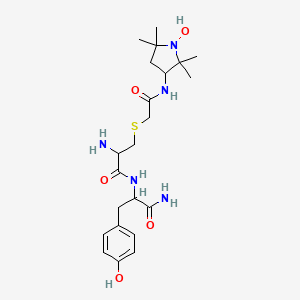
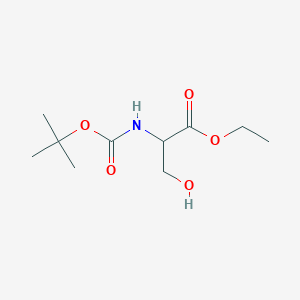
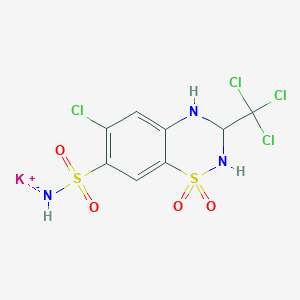
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
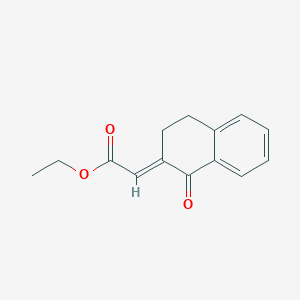
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)
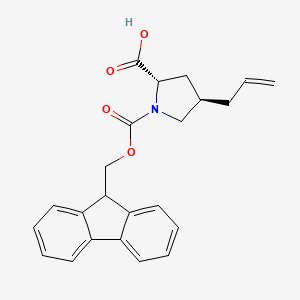
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)


![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)
